molecular formula C16H25NO B457127 2-ethyl-N-(3-ethylphenyl)hexanamide

2-ethyl-N-(3-ethylphenyl)hexanamide

Cat. No.: B457127
M. Wt: 247.38g/mol
InChI Key: SXQCDYKBQHAYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-N-(3-ethylphenyl)hexanamide is a secondary amide characterized by a hexanamide backbone substituted with an ethyl group at the 2-position of the hexanoyl chain and a 3-ethylphenyl group attached to the nitrogen atom. The compound’s structure (Fig.

Fig. 1. Proposed structure of this compound.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

2-ethyl-N-(3-ethylphenyl)hexanamide

InChI

InChI=1S/C16H25NO/c1-4-7-10-14(6-3)16(18)17-15-11-8-9-13(5-2)12-15/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,17,18)

InChI Key

SXQCDYKBQHAYLJ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)CC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC(=C1)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The hexanamide scaffold is versatile, with biological and physicochemical properties highly dependent on substituents. Key analogs and their differences are summarized below:

Compound Name Molecular Formula Substituents on Phenyl Ring Key Properties/Activities Reference
2-Ethyl-N-(3-ethylphenyl)hexanamide C₁₆H₂₅NO 3-ethyl Hydrophobic, potential CNS activity*
2-Ethyl-N-(2-ethylphenyl)hexanamide C₁₆H₂₅NO 2-ethyl Positional isomer; altered solubility
N-(2-Nitrophenyl)hexanamide C₁₂H₁₆N₂O₃ 2-nitro IC₅₀ = 79 µM (LuxR antagonist)
2-Ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide C₁₅H₂₂N₂O₄ 2-methoxy, 5-nitro MW = 294.35 g/mol; nitro group enhances reactivity
2-Ethyl-N-(3-hydroxyphenyl)hexanamide C₁₄H₂₁NO₂ 3-hydroxy Polar due to -OH; CAS 403815-01-0

Notes:

  • Positional isomerism : The 2-ethylphenyl analog differs only in the ethyl group’s position (ortho vs. meta), which may reduce steric hindrance and increase solubility compared to the 3-ethyl derivative.
  • Electron-withdrawing groups : Nitro substituents (e.g., in N-(2-nitrophenyl)hexanamide) enhance binding to biological targets like LuxR via hydrogen bonding with residues such as Trp66 .
  • Hydrophobic vs.

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